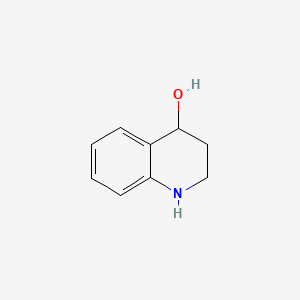

1,2,3,4-Tetrahydroquinolin-4-ol

Overview

Description

“1,2,3,4-Tetrahydroquinolin-4-ol” is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research. For instance, a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation was developed using Rhodococcus equi ZMU-LK19 . Another study reported a sustainable method for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines under mild conditions over a nitrogen-doped carbon-supported Pd catalyst .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H11NO .

Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For example, a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation was developed . Another study reported a reaction involving the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, a boiling point of 295.9±29.0 °C at 760 mmHg, and a flash point of 154.8±14.9 °C .

Scientific Research Applications

Structural Significance in Pharmaceuticals and Alkaloids

1,2,3,4-Tetrahydroquinolines are crucial structural elements in various natural products and have broad commercial applications, particularly in pharmaceuticals and agrochemicals. Optically pure tetrahydroquinolines are often found in bioactive alkaloids, such as (+)-galipinine and ( )-augustureine, and are used in the synthesis of antibacterial drugs like (S)-flumequine (Wang, Li, Wu, Pettman, & Xiao, 2009).

Role in Medicinal Chemistry

Tetrahydroquinoline derivatives are prominent in medicinal chemistry, exhibiting a range of pharmacological activities like anti-cancer, anti-diabetic, anti-parasitic, anti-inflammatory, anti-oxidant, and anti-HIV properties. These derivatives are found in many biologically active natural products and therapeutic agents, making them a significant focus in drug development (Sabale, Patel, & Kaur, 2013).

Synthesis Methods and Applications

Different synthesis methods such as hydrogenation, Diels-Alder reaction, multi-step and multi-component reactions, and domino reactions have been developed for tetrahydroquinoline derivatives. These compounds are important intermediates in cardiovascular drugs and dyes, with ongoing research to develop atom-economic methods and enantiomerically pure derivatives (Zhang Guobao, 2012).

Photocatalytic Synthesis for Pharmaceutical Development

Visible-light-induced synthesis of tetrahydroquinolines through photo-induced formal [4+2] cycloaddition reactions is an innovative approach. This method allows for the creation of a wide variety of tetrahydroquinolines with controlled diastereoselectivity, beneficial for the development of novel pharmaceutical agents (Itoh et al., 2020).

Potential in Anti-Tumor Applications

Chiral tetrahydroquinolines synthesized using Ir-catalyzed asymmetric hydrogenation have shown potential anti-cancer activities. They exhibit cytotoxic potential against various human cancer cell lines and have been tested in vivo, suggesting their potential as novel cancer chemotherapeutic agents (Lam et al., 2013).

Exploration in Other Fields

In addition to medicinal applications, 1,2,3,4-tetrahydroquinoline derivatives have been researched in fields like coal liquefaction. Studies show that tetrahydroquinoline is an effective coal solvent, with its behavior ascribed to being a highly active H-donor and its polarity allowing penetration of coal structures (Derbyshire, Odoerfer, & Whitehurst, 1984).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It has been synthesized via a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation . This suggests that it may interact with enzymes involved in these processes .

Molecular Mechanism

It is known to be involved in a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation

Metabolic Pathways

It is known to be involved in a cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation , suggesting it may interact with enzymes involved in these pathways.

properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-4,9-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPZGQVVZOCWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301914 | |

| Record name | 1,2,3,4-tetrahydroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24206-39-1 | |

| Record name | 24206-39-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-tetrahydroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

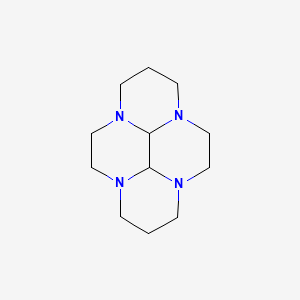

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

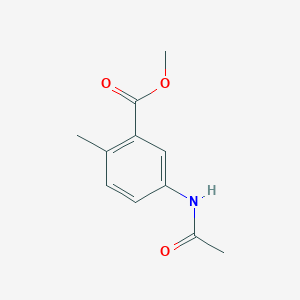

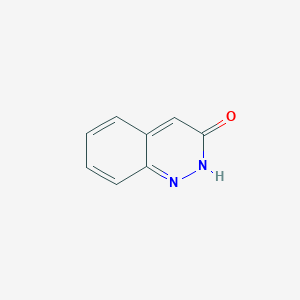

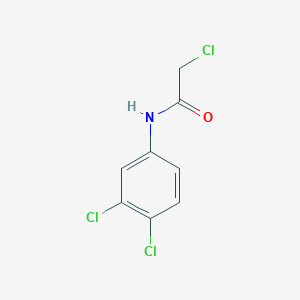

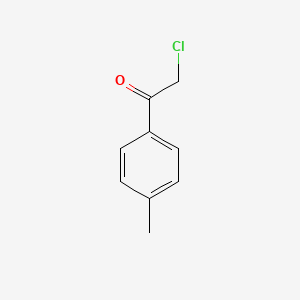

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 1,2,3,4-Tetrahydroquinolin-4-ol derivatives and how are they determined?

A1: this compound derivatives possess a characteristic tetrahydroquinoline ring system with a hydroxyl group at the 4-position. These compounds can exist as cis or trans isomers depending on the relative orientation of substituents on the ring system. Researchers utilize a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography to determine the configuration and conformation of these derivatives. For example, in the study of 2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-ol, researchers used NMR to analyze the cis and trans isomers and confirmed their structures through X-ray analysis of the dibenzoyl derivatives. [] This approach allows for a comprehensive understanding of the three-dimensional structure and stereochemistry, which are crucial for understanding their biological activity and potential applications.

Q2: Can microorganisms be used to modify the structure of this compound derivatives?

A2: Yes, fungi like Aspergillus niger and Cunninghamella elegans can perform stereoselective biotransformations on certain N-substituted 2-methylated 1,2,3,4-tetrahydroquinolines. [] This means they can selectively modify one isomer over another. In one study, incubation of 1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinoline with these fungi predominantly yielded the cis isomer of 1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol. [] Such microbial transformations offer a potentially environmentally friendly way to synthesize specific isomers of these compounds, which could be valuable for drug discovery and other applications.

Q3: How does the configuration of the tetrahydroquinoline ring in this compound derivatives impact their crystal structure?

A3: The configuration of the tetrahydroquinoline ring significantly influences the crystal packing of these derivatives. For instance, in the crystal structure of 1-acetyl-3-chloro-2,2,6-trimethyl-1,2,3,4-tetrahydroquinolin-4-ol, the heterocyclic ring adopts a boat conformation. [] This conformation, along with intermolecular hydrogen bonding interactions between the hydroxyl and carbonyl groups of adjacent molecules, leads to the formation of helical chains within the crystal lattice. [] Understanding these structural features provides valuable insights into the physical and chemical properties of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.